REACTION_CXSMILES
|
[CH2:1]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[S-:16][C:17]#[N:18].[K+].BrBr.O>C(O)(=O)C>[NH2:18][C:17]1[S:16][C:14]2[CH:15]=[C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:10]=[CH:11][C:12]=2[N:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=CC=C(N)C=C1
|
Name
|
potassium thiocyanate
|
Quantity
|
47.3 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled below 10° C
|
Type
|
CUSTOM
|
Details
|
followed by reaction for 2 hours below 10° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
ADDITION
|
Details
|
Ammonia water was added to the filtrate so as
|
Type
|
CUSTOM
|
Details
|
to provide a basic solution
|
Type
|
TEMPERATURE
|
Details
|
by cooling on an iced bath
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
FILTRATION
|
Details
|
The crystal was recovered by filtration
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.2 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |